(6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinoline core, which is a type of heterocyclic aromatic organic compound. Attached to this core are a piperazine ring and a piperidine ring, both of which are common motifs in medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved papers .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the signaling pathways of the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions . .
Pharmacokinetics
Similar compounds have shown affinity in the range from 22 nm to 250 nm
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the α1-ARs. This interaction could potentially influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . .
Properties
IUPAC Name |
[6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-33-24-8-4-3-7-23(24)29-13-15-30(16-14-29)25-20-17-19(27)9-10-22(20)28-18-21(25)26(32)31-11-5-2-6-12-31/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUQNHOKDPSWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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